5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide
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Overview
Description
5-Chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with chloro, cyclopropyl, iodo, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide typically involves multiple steps, starting with the formation of the benzamide core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a suitable candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features allow it to interact with specific biological targets.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological pathways can be explored for therapeutic purposes.
Industry: In industry, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The presence of the iodine atom allows it to participate in cross-coupling reactions, while the benzamide core can interact with biological receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N-cyclopropyl-2-methoxybenzamide
5-Iodo-N-cyclopropyl-2-methoxybenzamide
5-Chloro-N-cyclopropyl-2-methoxybenzamide
Uniqueness: 5-Chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide stands out due to its combination of chloro, cyclopropyl, iodo, and methoxy substituents, which confer unique chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO2/c1-16-10-5-9(13)8(12)4-7(10)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOSGYSFHTZCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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